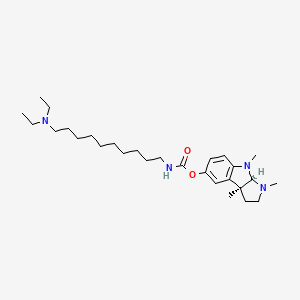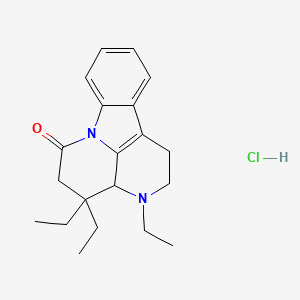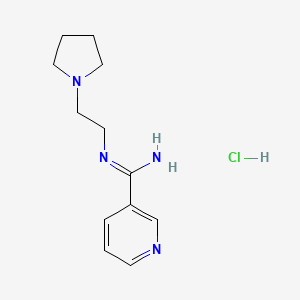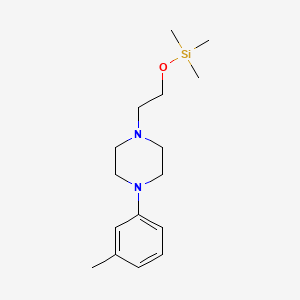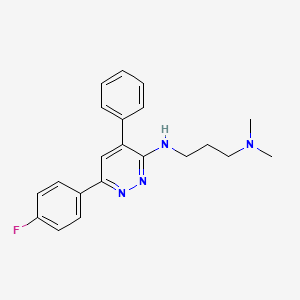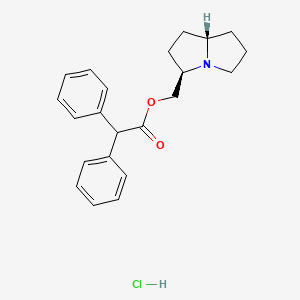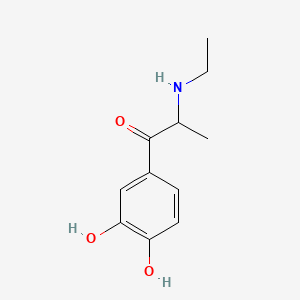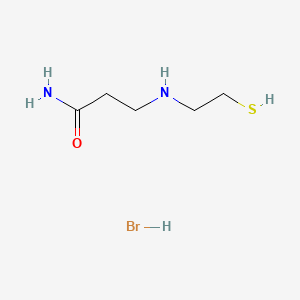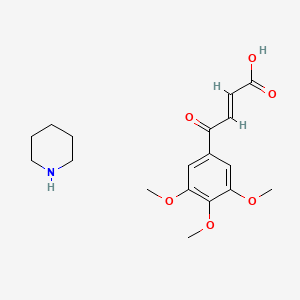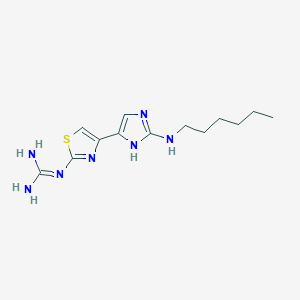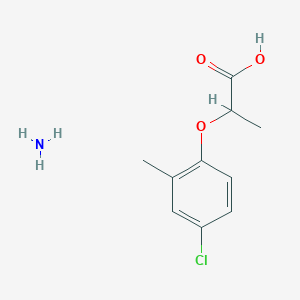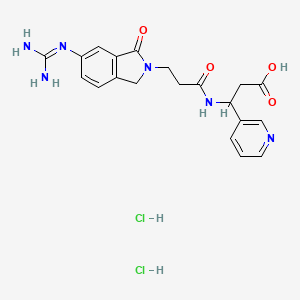
3-(3-(6-Guanidino-1-oxoisoindolin-2yl)propanamido)-3-(pyridine-3yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos, temperaturas controladas y catalizadores específicos para garantizar las transformaciones químicas deseadas .
Métodos de Producción Industrial
La producción industrial de Goppp dihidrocloruro requiere escalar los métodos de síntesis de laboratorio. Esto implica optimizar las condiciones de reacción para la producción a gran escala, asegurando un alto rendimiento y pureza, e implementando técnicas de purificación eficientes. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y consistencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
Goppp dihidrocloruro experimenta varias reacciones químicas, que incluyen:
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como DDQ, agentes reductores y varios nucleófilos y electrófilos. Las condiciones de reacción a menudo implican temperaturas controladas, solventes específicos y catalizadores para facilitar las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos .
Aplicaciones Científicas De Investigación
Goppp dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Goppp dihidrocloruro ejerce sus efectos al dirigirse a vías moleculares específicas. Actúa como un antagonista de la integrina αvβ3, inhibiendo su actividad y reduciendo así la angiogénesis. Esta inhibición afecta varias vías de señalización aguas abajo, incluyendo la fosforilación de ERK1/2 y Akt, que son cruciales para la proliferación y migración celular .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares al Goppp dihidrocloruro incluyen otros antagonistas de la integrina αvβ3 y derivados de guanidina. Estos compuestos comparten similitudes estructurales y a menudo exhiben actividades biológicas comparables .
Singularidad
Lo que diferencia al Goppp dihidrocloruro es su estructura específica, que confiere propiedades de unión únicas y mayor especificidad para la integrina αvβ3. Esto lo convierte en un inhibidor más potente en comparación con otros compuestos similares, mejorando su potencial para aplicaciones terapéuticas .
Propiedades
Número CAS |
1445774-05-9 |
|---|---|
Fórmula molecular |
C20H24Cl2N6O4 |
Peso molecular |
483.3 g/mol |
Nombre IUPAC |
3-[3-[5-(diaminomethylideneamino)-3-oxo-1H-isoindol-2-yl]propanoylamino]-3-pyridin-3-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C20H22N6O4.2ClH/c21-20(22)24-14-4-3-13-11-26(19(30)15(13)8-14)7-5-17(27)25-16(9-18(28)29)12-2-1-6-23-10-12;;/h1-4,6,8,10,16H,5,7,9,11H2,(H,25,27)(H,28,29)(H4,21,22,24);2*1H |
Clave InChI |
MGVVVBJYSKDOKM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)N=C(N)N)C(=O)N1CCC(=O)NC(CC(=O)O)C3=CN=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


